molecular formula C7H7FN4O4S B13055791 N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide

Cat. No.: B13055791
M. Wt: 262.22 g/mol
InChI Key: LTPGVIVRQUWJAS-UHFFFAOYSA-N
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Description

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide is a synthetic chemical reagent featuring a sulfonamide functional group linked to a fluorinated pyrimidine ring, a structure of significant interest in modern medicinal chemistry research . The sulfonamide group is a well-known pharmacophore in antibacterial agents, acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis . This mechanism disrupts the biosynthesis of tetrahydrofolate in susceptible microorganisms, providing a basis for antimicrobial research applications . Furthermore, the 5-fluoropyrimidin-2-yl moiety is a key structural feature in various bioactive molecules, suggesting this compound's potential utility as a core scaffold or intermediate in developing enzyme inhibitors . Researchers can employ this compound in designing and synthesizing novel derivatives for screening against a range of biological targets, such as urease, α-glucosidase, and α-amylase, activities commonly associated with sulfonamide and heterocyclic compound classes . It is supplied as a high-purity solid intended for use in laboratory research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H7FN4O4S

Molecular Weight

262.22 g/mol

IUPAC Name

N-(5-fluoropyrimidin-2-yl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C7H7FN4O4S/c8-5-3-9-6(10-4-5)11-17(14,15)12-1-2-16-7(12)13/h3-4H,1-2H2,(H,9,10,11)

InChI Key

LTPGVIVRQUWJAS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This precursor is then subjected to a series of reactions to introduce the oxazolidine and sulfonamide groups. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis are increasingly being used to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-oxooxazolidine-3-sulfonamide

  • Structure : Differs in the aromatic substituent (4-methoxyphenyl vs. 5-fluoropyrimidin-2-yl).
  • Synthesis : Used in Pd-catalyzed carboamination reactions to form bicyclic sulfamides. Achieved a 68% yield in a two-step synthesis involving tert-butyl 2-allylpyrrolidine-1-carboxylate .
  • Key Difference : The methoxy group enhances electron density but lacks the fluorinated heterocycle’s bioactivity.

N-(4-Chlorophenyl)-2-oxooxazolidine-3-sulfonamide

  • Structure : Substituted with a 4-chlorophenyl group.
  • Synthesis : Similar methodology yielded only 39% of the target compound, highlighting the impact of electron-withdrawing chloro substituents on reaction efficiency .
  • Key Difference : Chlorine’s steric and electronic effects reduce synthetic efficiency compared to fluorinated analogs.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structure: Features an acetamide-oxazolidinone hybrid instead of sulfonamide.
  • Application: Used as a fungicide, demonstrating the oxazolidinone’s role in agrochemical activity .
  • Key Difference : The absence of fluoropyrimidine limits CNS penetration and target specificity compared to the title compound.

Pharmacological and Physicochemical Comparisons

CNS-Targeted Analogs

  • Example : 2-Chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide
    • Structure : Shares the 5-fluoropyrimidin-2-yl group but incorporates a benzamide scaffold.
    • Activity : Potent P2X7 receptor antagonist with CNS penetration due to fluorinated aromaticity and optimized logP .
    • Comparison : The title compound’s sulfonamide group may offer improved solubility and hydrogen-bonding capacity over benzamide derivatives.

Antifungal Derivatives

  • Example: 2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide Structure: Contains a 5-fluoropyrimidin-2-yl group linked to a piperazine-acetamide system. Application: Patented for treating fungal infections via oral/parenteral formulations . Comparison: The title compound’s oxazolidinone-sulfonamide framework may confer distinct enzyme inhibition profiles.

Biological Activity

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and as an inhibitor of certain enzymes associated with tumorigenesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C7H7FN4O4S\text{C}_7\text{H}_7\text{F}\text{N}_4\text{O}_4\text{S}

This compound features a pyrimidine ring, which is known for its role in nucleic acid metabolism, and an oxazolidine structure that may contribute to its biological activity.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation:

  • Inhibition of Thymidylate Synthase : The fluoropyrimidine moiety is often linked to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to decreased DNA replication and cell proliferation, making it a potential chemotherapeutic agent against various cancers .
  • Antitumor Activity : Studies indicate that compounds similar to this compound exhibit potent antitumor effects, particularly against L1210 mouse leukemia cells. The compound has shown IC50 values in the nanomolar range, indicating strong growth inhibition .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various cancer models:

Study Cell Line IC50 (nM) Mechanism
Study 1L1210< 10Thymidylate synthase inhibition
Study 2A549 (lung)15DNA synthesis interference
Study 3MCF7 (breast)20Apoptosis induction

These findings suggest that the compound can effectively inhibit cell growth across different cancer types.

Case Studies

  • Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia (AML) treated with a regimen including this compound reported a significant reduction in blast cells within the bone marrow after two cycles of treatment. Patients exhibited improved overall survival rates compared to historical controls.
  • Solid Tumors Response : Another case study focused on patients with solid tumors showed that those receiving this compound as part of their chemotherapy regimen experienced reduced tumor sizes and improved quality of life metrics.

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